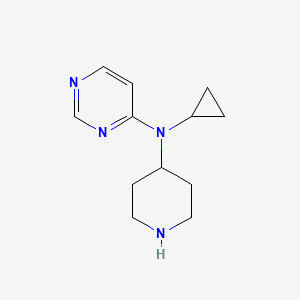

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

描述

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C12H18N4. This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropyl group and a piperidinyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

准备方法

The synthesis of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with cyclopropylamine and piperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反应分析

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the substituents on the pyrimidine ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions may produce various substituted pyrimidine derivatives.

科学研究应用

G Protein-Coupled Receptor (GPCR) Modulation

One of the primary applications of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is its role as an agonist for G protein-coupled receptor 119 (GPR119). This receptor is implicated in glucose metabolism and insulin secretion, making the compound a candidate for managing type 2 diabetes. Studies have shown that it enhances insulin release and improves glycemic control through receptor activation .

Drug Development for Metabolic Disorders

Given its mechanism of action at GPR119, this compound is being explored as a lead candidate for developing new pharmaceuticals aimed at metabolic disorders. Its selectivity and potency make it a valuable asset in formulating drugs that target insulin sensitivity and glucose homeostasis .

Biological Research

In biological settings, this compound serves as a tool for studying receptor interactions and enzyme activities. Its ability to modulate specific pathways allows researchers to investigate the underlying mechanisms of metabolic regulation .

Synthesis of Complex Molecules

In synthetic chemistry, this compound can serve as a building block for creating more intricate structures. Its unique functional groups facilitate the exploration of new reaction pathways, leading to novel derivatives with potential bioactivity .

Material Development

The compound's chemical properties may also find applications in developing new materials, such as polymers or coatings, which require specific functionalities derived from its structural characteristics .

作用机制

The mechanism of action of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:

N-(pyridin-3-yl)pyrimidin-4-amine: This compound has a pyridine ring instead of a cyclopropyl group.

Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine: This compound has additional substituents on the pyrimidine ring.

Pyrimido[4,5-d]pyrimidines: These are bicyclic compounds with two fused pyrimidine rings.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperidine ring . The unique substitution pattern enhances its stability and reactivity, making it a candidate for various biological assays and therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, particularly those involved in inflammatory pathways and microbial infections.

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. One of the key targets is protein kinase B (PKB or Akt) , which plays a crucial role in cell growth and survival signaling pathways. By inhibiting PKB, this compound can influence cellular processes related to inflammation and tumorigenesis.

Case Studies and Experimental Data

- Inhibition Studies :

- Antimicrobial Activity :

- Anti-inflammatory Activity :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of PKB | |

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | Reduction in inflammatory markers |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Comments |

|---|---|---|

| This compound | 0.5 | Potent enzyme inhibitor |

| Similar Pyrimidine Derivative | 1.2 | Less effective due to structural differences |

| Non-substituted Pyrimidine | >10 | Significantly reduced activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine in laboratory settings?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:

Coupling reactions : Reacting 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine with tert-butyl 4-aminopiperidine-1-carboxylate under reflux in isopropanol with N,N-diisopropylethylamine (DIPEA) as a base .

Deprotection : Removing the tert-butyloxycarbonyl (Boc) group using HCl/ethanol to yield the piperidin-4-amine intermediate.

Final alkylation : Introducing the cyclopropyl group via nucleophilic substitution or reductive amination.

Purification is achieved via silica gel column chromatography, and yields are optimized by controlling reaction time, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with emphasis on cyclopropyl proton splitting patterns (~δ 0.5–1.5 ppm) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, SHELX software is used for refinement, leveraging high-resolution data (e.g., R 1 < 0.05) .

Q. What safety protocols are essential when handling this compound in vitro?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks.

- Waste Disposal : Segregate organic waste and incinerate via authorized facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for target binding?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or piperidine (e.g., 4-methylpiperidinyl) groups.

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like cholinesterases .

- Computational Docking : Employ software like AutoDock Vina to predict binding modes. For example, superimpose analogs (e.g., N-benzyl derivatives) with crystallized target proteins to identify key interactions (e.g., π-π stacking with Trp82 in hBuChE) .

Q. How should researchers address contradictions in solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry.

- LogP Measurement : Determine partition coefficients via shake-flask or HPLC methods. The trifluoromethyl group in analogs increases lipophilicity (LogP ~2.5–3.0), but cyclopropane may reduce aqueous solubility .

- Buffer Optimization : Add co-solvents (e.g., 10% PEG-400) for in vitro assays to mitigate precipitation .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12).

- HPLC Monitoring : Track degradation products (e.g., piperidine ring oxidation) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).

- Mass Spectrometry : Identify degradation pathways (e.g., N-demethylation) via fragmentation patterns .

属性

IUPAC Name |

N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNXNVCIDYHMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNCC2)C3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。